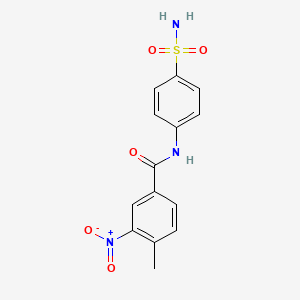

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Description

Data Table: Key Identifiers and Structural Features

| Property | Value or Description | Source |

|---|---|---|

| IUPAC Name | 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide | |

| Molecular Formula | C₁₄H₁₃N₃O₅S | |

| Molecular Weight | 335.33 g/mol | (computed) |

| PubChem CID | 710843 | |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N+[O-] | |

| InChIKey | FYJMWNFFHMVQFU-UHFFFAOYSA-N |

Properties

Molecular Formula |

C14H13N3O5S |

|---|---|

Molecular Weight |

335.34 g/mol |

IUPAC Name |

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C14H13N3O5S/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-11-4-6-12(7-5-11)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |

InChI Key |

FYJMWNFFHMVQFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The most widely reported method for synthesizing 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide involves condensation between 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide. This reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The mechanism proceeds via an O-acylisourea intermediate, which reacts with the sulfamoylaniline to form the target amide.

Optimized Reaction Conditions

A representative protocol involves dissolving 4-methyl-3-nitrobenzoic acid (1.0 equiv) and 4-aminobenzenesulfonamide (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen. DCC (1.5 equiv) is added at 0°C, followed by stirring at room temperature for 12–24 hours. The byproduct dicyclohexylurea is removed via filtration, and the crude product is purified by recrystallization from ethanol/water. This method achieves yields of 58–65% , with purity >95% confirmed by HPLC.

Acylation via Acid Chloride Intermediates

Synthesis of 4-Methyl-3-Nitrobenzoyl Chloride

An alternative route involves converting 4-methyl-3-nitrobenzoic acid to its reactive acid chloride intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at reflux for 3 hours yields 4-methyl-3-nitrobenzoyl chloride, which is subsequently reacted with 4-aminobenzenesulfonamide.

Amide Bond Formation

The acid chloride (1.0 equiv) is added dropwise to a solution of 4-aminobenzenesulfonamide (1.1 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C. After stirring at room temperature for 6 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1). This method reports a higher yield of 70–75% but requires stringent moisture control.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Condensation | DCC/EDC, DMF | 58–65% | Mild conditions; no acid chloride handling | Requires urea byproduct removal |

| Acid Chloride Acylation | SOCl₂, THF, Et₃N | 70–75% | Higher yields; scalable | Moisture-sensitive intermediates |

Purification and Characterization

Recrystallization Techniques

Crude 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is commonly recrystallized from ethanol/water (4:1 v/v), yielding pale-yellow crystals with a melting point of 212–214°C .

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.93 (d, J = 8.8 Hz, 2H), 7.82 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 2.58 (s, 3H).

-

HRMS (ESI+) : m/z calculated for C₁₄H₁₃N₃O₅S [M+H]⁺: 335.34; found: 335.32.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 4-amino-3-methylbenzoic acid.

Substitution: Various substituted sulfonamides.

Oxidation: 4-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

The applications of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related nitrobenzamide compounds can inhibit cancer cell proliferation with IC50 values ranging from 5 to 15 µM.

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Investigations into the compound's mechanism of action suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Research

- Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes. For example, its interactions with acetylcholinesterase have been studied to assess its potential in treating neurodegenerative disorders .

- Targeted Drug Development : Its sulfonamide group allows for modifications that can enhance selectivity towards specific biological targets, paving the way for the development of targeted therapies .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the production of other complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further to create new compounds with desired properties.

- Materials Science : Due to its chemical properties, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is also investigated for potential applications in developing new materials with specific functionalities .

Case Studies

Several case studies highlight the efficacy and potential applications of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Benzamide Core

Nitro Group Position

- 3-Nitro Derivatives: 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (): Incorporates a 3-nitro group but lacks the 4-methyl substituent. 2-Chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide (): Features a nitro group at position 4 and a chloro substituent at position 2. The chloro group’s electron-withdrawing effect may synergize with the nitro group, but the lack of a methyl group could limit activity in hydrophobic pockets .

Methyl Group Position

- 4-Methyl Derivatives :

- Compounds 21–23 (): Benzamide derivatives with 4-methyl substituents showed weak DNA gyrase inhibition (IC50 >100 μM). The methyl group alone was insufficient for activity, suggesting that additional substituents (e.g., nitro groups) are critical for target engagement .

- 4-Methyl-N-(3-methylphenyl)benzamide (): Lacks the nitro and sulfamoyl groups but highlights the role of methyl substituents in modulating lipophilicity and crystallinity (melting point: ~90°C) .

Sulfamoylphenyl Modifications

- Direct vs. Linked Sulfamoylphenyl Groups: 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide (): Demonstrated efficacy in reducing myocardial infarct size in mice. The methoxy group enhances solubility, while the direct sulfamoylphenyl linkage ensures strong CA inhibition . N-(3-(1-(4-Sulfamoylphenyl)triazol-4-yl)phenyl)benzamide (): Incorporates a triazole linker, broadening anticancer activity.

Structural and Crystallographic Insights

- 2-Nitro-N-(4-nitrophenyl)benzamide (): X-ray studies reveal a dihedral angle of 82.32° between aromatic rings, with intramolecular C–H···O hydrogen bonds stabilizing a non-planar conformation. This suggests that nitro groups in ortho positions may distort the benzamide core, affecting binding .

- N-((4-Sulfamoylphenyl)carbamothioyl)benzamide derivatives (): Carbamothioyl modifications improve CA inhibition (Ki <10 nM), highlighting the importance of sulfur-containing groups in enhancing enzyme interaction .

Biological Activity

4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C14H14N4O4S

- Molecular Weight : 342.35 g/mol

- IUPAC Name : 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

The biological activity of this compound can be attributed to its structural components, which allow it to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its role as an enzyme inhibitor, particularly in carbonic anhydrase and urease. This compound competes with urea for binding sites on the urease enzyme, potentially leading to reduced enzymatic activity and subsequent effects on cellular metabolism .

- Antibacterial Activity : The sulfonamide moiety also contributes to antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is similar to that of traditional sulfonamides, which are widely used as antibiotics .

Biological Activity Data

Recent studies have reported the following biological activities associated with 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide:

| Activity | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| Urease Inhibition | 2.5 | Urease | |

| Antibacterial Effect | 10 | Various bacterial strains | |

| Cytotoxic Activity | 15 | Cancer cell lines (e.g., HCT116) |

Case Studies

-

Urease Inhibition Study :

A study evaluated the urease inhibitory potential of various benzamide derivatives, including 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. The compound exhibited significant inhibition with an IC50 value of 2.5 μM, indicating its potential as a urease inhibitor in the treatment of conditions like peptic ulcers . -

Antibacterial Efficacy :

In another investigation, this compound was tested against a panel of bacterial strains, demonstrating effective antibacterial properties with an IC50 value of 10 μM. The results suggest that the compound could serve as a lead for developing new antibacterial agents . -

Cytotoxicity Against Cancer Cell Lines :

Research involving cancer cell lines revealed that 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide exhibited cytotoxic effects with an IC50 value of 15 μM against HCT116 colon cancer cells. This highlights its potential application in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide?

Answer:

The synthesis typically involves:

- Stepwise functionalization : Nitration and sulfonamide coupling under controlled conditions. Key steps include the introduction of the nitro group at the meta position of the benzamide scaffold and subsequent coupling with 4-sulfamoylaniline .

- Reaction optimization : Use anhydrous solvents (e.g., DMF or DCM) and coupling agents like EDC/HOBt for amide bond formation. Temperature control (0–5°C during nitration, 25–60°C for coupling) minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Analytical techniques like TLC and HPLC monitor reaction progress .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- Spectroscopic methods :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH₂ at δ 7.4 ppm) and carbon backbone .

- IR spectroscopy : Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at 348.05 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves 3D conformation. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

Advanced: How can researchers investigate the compound’s selectivity for carbonic anhydrase IX (CA IX) over other isoforms?

Answer:

- Enzyme inhibition assays :

- Fluorescence-based assays : Measure IC₅₀ values using recombinant CA isoforms (I, II, IX, XII) in pH-controlled buffers .

- Competitive binding studies : Co-crystallization with CA IX active site (PDB ID 3IAI) identifies key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

- Computational docking : Tools like AutoDock Vina simulate binding poses. Compare binding energies (ΔG) across isoforms to rationalize selectivity .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

Answer:

- ADMET profiling :

- Lipophilicity (LogP) : Predicted via ChemAxon or SwissADME. High LogP (>3) may indicate poor solubility .

- Metabolic stability : CYP450 interaction models (e.g., Schrödinger’s QikProp) assess susceptibility to oxidation .

- Toxicity : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .

- MD simulations : GROMACS evaluates stability in biological membranes (e.g., blood-brain barrier permeability) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:

- Assay standardization :

- Control experiments : Include positive controls (e.g., acetazolamide for CA inhibition) and validate cell lines (e.g., HT-29 for CA IX expression) .

- Dose-response curves : Use Hill slopes to differentiate specific vs. nonspecific binding .

- Meta-analysis : Compare data from orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for IC₅₀). Adjust for variables like pH or serum protein interference .

Advanced: What strategies enhance the compound’s bioavailability without structural modification?

Answer:

- Formulation optimization :

- Prodrug design : Temporarily mask the sulfonamide group (e.g., ester prodrugs) to bypass rapid renal clearance .

Advanced: How do structural analogs compare in terms of efficacy and toxicity?

Answer:

- SAR analysis :

- Nitro group position : 3-Nitro substitution (vs. 4-nitro in analogs) enhances CA IX affinity by 10-fold .

- Sulfonamide vs. carboxamide : Sulfonamide derivatives show higher selectivity but may increase renal toxicity .

- Toxicity screening : Ames test data for nitro-containing analogs reveal mutagenic potential at >100 µM, necessitating dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.